Naphtho[1,2-b]furan

Antimicrobial resistance MRSA Biofilm inhibition

Select the linear [1,2‑b] regioisomer for 8× higher anti‑MRSA potency vs angular [2,3‑b] forms, >90% enantioselectivity in asymmetric catalysis, and selective TNBC cytotoxicity. A dual‑action cosmeceutical scaffold (tyrosinase IC₅₀ 8.91 μg/mL; DPPH IC₅₀ 3.33 μg/mL). Ensuring batch‑to‑batch stereoelectronic fidelity for reproducible drug and material discovery.

Molecular Formula C12H8O
Molecular Weight 168.19 g/mol
CAS No. 234-03-7
Cat. No. B1202928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[1,2-b]furan
CAS234-03-7
Synonymsnaphtho(1,2-b)furan
Molecular FormulaC12H8O
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC=C3
InChIInChI=1S/C12H8O/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8H
InChIKeyBAWIKCOPJPVUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho[1,2-b]furan (CAS 234-03-7): Procurement-Relevant Structural, Physical, and Functional Profile


Naphtho[1,2-b]furan (benzo[g][1]benzofuran, CAS 234-03-7, C₁₂H₈O, MW 168.19) is a rigid, planar polycyclic heteroaromatic scaffold consisting of a naphthalene ring system fused to a furan ring in a linear [1,2-b] orientation . Key physicochemical parameters relevant to procurement and handling include density 1.2±0.1 g/cm³, boiling point 293.1±9.0 °C at 760 mmHg, and flash point 139.7±5.5 °C . Its extended π-conjugated system and electron-rich furan moiety confer distinct electronic properties that differentiate it from angular regioisomers such as naphtho[2,1-b]furan, making it a valuable scaffold in both medicinal chemistry and materials science [1].

Why Naphtho[1,2-b]furan Cannot Be Replaced by Generic Naphthofuran Analogs in Critical Applications


The linear [1,2-b] annulation pattern of Naphtho[1,2-b]furan dictates a unique spatial distribution of π-electron density that diverges fundamentally from its angular regioisomers (e.g., naphtho[2,1-b]furan and naphtho[2,3-b]furan) [1]. This regiospecific geometry directly governs: (i) the compound's ability to intercalate into bacterial DNA and disrupt membrane integrity, with the [1,2-b] isomer demonstrating 4- to 8-fold higher antimicrobial potency against MRSA than its [2,3-b] congener [2]; and (ii) its capacity to serve as a chiral building block in asymmetric catalysis, where the [1,2-b] framework enables enantioselectivities exceeding 90% ee in rhodium-catalyzed cyclodimerization reactions that angular isomers fail to support [3]. Substituting this scaffold with a generic naphthofuran or a non-regiospecifically defined mixture introduces uncontrolled variability in biological activity and catalytic performance, directly compromising experimental reproducibility and downstream development outcomes.

Naphtho[1,2-b]furan: Quantified Differentiation Against Closest Analogs Across Antimicrobial, Enzymatic, and Materials Dimensions


Naphtho[1,2-b]furan-4,5-dione Demonstrates 4- to 8-Fold Superior Anti-MRSA Activity Versus Its [2,3-b] Regioisomer

In a direct head-to-head comparison, the Naphtho[1,2-b]furan-derived quinone (N12D) exhibited 4- to 8-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) than its regioisomeric counterpart naphtho[2,3-b]furan-4,9-dione (N23D) [1]. N12D also produced inhibition zones threefold larger than oxacillin in agar diffusion assays and reduced MRSA biofilm thickness from 24 μm to 16 μm as observed by confocal microscopy, all while maintaining macrophage viability during intracellular bacterial clearance [1].

Antimicrobial resistance MRSA Biofilm inhibition Furanonaphthoquinone

5-Hydroxy-4-acetyl-2,3-dihydronaphtho[1,2-b]furan (7b) Outperforms Kojic Acid in Tyrosinase Inhibition and BHT in Antioxidant Activity

Among a library of 5-hydroxy-4-acetyl-2,3-dihydronaphtho[1,2-b]furan derivatives, compound 7b demonstrated an IC₅₀ of 8.91 μg/mL for tyrosinase inhibition—surpassing the industry standard kojic acid (IC₅₀ = 10.16 μg/mL) [1]. The same compound exhibited antioxidant activity with an IC₅₀ of 3.33 μg/mL, which is approximately 10-fold more potent than the synthetic antioxidant standard butylated hydroxytoluene (BHT, IC₅₀ = 34.67 μg/mL) in a DPPH assay [1]. Kinetic analysis further established that 7b acts as a reversible, competitive inhibitor of tyrosinase, a mechanistic profile distinct from irreversible inhibitors that may cause cumulative toxicity [1].

Tyrosinase inhibition Antioxidant Skin depigmentation Cosmeceutical

N-(Naphtho[1,2-b]furan-5-yl)benzenesulfonamides Achieve Selective TNBC Cytotoxicity (IC₅₀ 2–3 μM) While Sparing Non-Malignant Breast Cells

A series of N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides identified via virtual screening exhibited IC₅₀ values of 2–3 μM across multiple triple-negative breast cancer (TNBC) cell lines [1]. Crucially, these same compounds did not inhibit the proliferation of non-malignant MCF-7 or MCF-10A mammary epithelial cells in vitro, demonstrating a therapeutic selectivity window that is not observed with many conventional chemotherapeutic agents [1]. This selectivity is structurally dependent on the naphtho[1,2-b]furan core; replacement with alternative heterocyclic scaffolds in the same study abolished both potency and selectivity, confirming the scaffold's non-substitutable role [1].

Triple-negative breast cancer Selective cytotoxicity Cancer therapeutics Structure-activity relationship

Naphtho[1,2-b]furan-3-carboxamide (12c) Matches Kojic Acid Tyrosinase Inhibition (IC₅₀ 13.48 μg/mL) with Distinct Structural Determinants

Compound 12c, a naphtho[1,2-b]furan-3-carboxamide derivative synthesized via Re₂O₇-catalyzed formal [3+2] cycloaddition, demonstrated tyrosinase inhibitory activity with an IC₅₀ of 13.48 μg/mL, which is comparable to that of kojic acid (IC₅₀ = 19.45 μg/mL) under identical assay conditions [1]. Notably, the naphtho[1,2-b]furan-3-carboxamide scaffold in compound 12c features an amide functionality absent in kojic acid, providing a chemically orthogonal handle for further structural optimization and derivatization without sacrificing baseline potency [1]. Within the same compound library, antibacterial screening revealed compound 12m with MIC = 16 μg/mL against S. aureus and compound 12p with MIC = 16 μg/mL against E. coli, demonstrating the scaffold's broader antimicrobial utility [1].

Tyrosinase inhibitor Melanogenesis Skin lightening Heterocyclic synthesis

Rhodium-Catalyzed Asymmetric Cyclodimerization Yields Naphtho[1,2-b]furan Systems with >90% ee in a Single Step

Cationic rhodium(I)-catalyzed cyclodimerization of oxabenzonorbornadienes produces naphtho[1,2-b]furan ring systems in a single synthetic step with excellent yields and enantioselectivities exceeding 90% ee [1]. This reaction outcome is critically dependent on the [1,2-b] framework; attempts to extend identical catalytic conditions to alternative oxabicyclic frameworks (e.g., those that would yield naphtho[2,1-b]furan or naphtho[2,3-b]furan systems) resulted in significantly diminished enantioselectivity or failed to proceed, underscoring the unique stereoelectronic compatibility of the [1,2-b] geometry with chiral Rh(I)-phosphine catalyst systems [1].

Asymmetric catalysis Chiral building block Cyclodimerization Rhodium catalysis

High-Impact Application Scenarios for Naphtho[1,2-b]furan and Its Derivatives Based on Quantified Performance Advantages


Anti-MRSA Drug Discovery: Prioritizing the [1,2-b] Scaffold Over the [2,3-b] Regioisomer

In antimicrobial screening campaigns targeting methicillin-resistant S. aureus (MRSA), the Naphtho[1,2-b]furan-derived quinone N12D exhibits a 4- to 8-fold lower MIC (4.9–9.8 μM) compared to the [2,3-b] regioisomer N23D (39 μM), and produces inhibition zones threefold larger than oxacillin [1]. This quantifiable potency advantage—combined with the scaffold's demonstrated ability to reduce MRSA biofilm thickness from 24 μm to 16 μm while sparing macrophage viability [1]—directly supports prioritization of [1,2-b]-configured furanonaphthoquinones in hit-to-lead optimization for persistent cutaneous and systemic MRSA infections. Procurement of the [1,2-b] scaffold is thus justified over the [2,3-b] alternative for any MRSA-focused discovery program.

Cosmeceutical Development: Dual-Action Tyrosinase Inhibition and Antioxidant Protection

The 5-hydroxy-4-acetyl-2,3-dihydronaphtho[1,2-b]furan derivative (7b) provides a measurable dual-functional advantage for skin depigmentation and anti-aging formulations: it inhibits tyrosinase with an IC₅₀ of 8.91 μg/mL (12.3% more potent than kojic acid, IC₅₀ = 10.16 μg/mL) while simultaneously delivering DPPH radical scavenging activity with an IC₅₀ of 3.33 μg/mL—approximately 10-fold more potent than the synthetic antioxidant standard BHT (IC₅₀ = 34.67 μg/mL) [2]. This single-scaffold, dual-activity profile reduces formulation complexity and enables streamlined product development for advanced cosmeceuticals addressing both hyperpigmentation and oxidative stress.

Targeted Oncology: Selective TNBC Inhibitor Scaffold with Demonstrated Therapeutic Window

N-(Naphtho[1,2-b]furan-5-yl)benzenesulfonamides inhibit triple-negative breast cancer (TNBC) cell lines with IC₅₀ values of 2–3 μM, while demonstrating no inhibitory effect on non-malignant MCF-7 or MCF-10A breast cells [3]. This selective cytotoxicity profile—where structural modifications to the naphtho[1,2-b]furan core abolish both potency and selectivity [3]—establishes the scaffold as a critical starting point for developing targeted TNBC therapeutics that minimize collateral toxicity. Procurement of Naphtho[1,2-b]furan-based intermediates is therefore essential for medicinal chemistry programs seeking tumor-selective small molecules.

Asymmetric Synthesis: Chiral Naphtho[1,2-b]furan Building Blocks via Rh-Catalyzed Cyclodimerization

The naphtho[1,2-b]furan framework can be accessed in enantiomerically enriched form (>90% ee) via a single-step cationic rhodium(I)-catalyzed cyclodimerization of oxabenzonorbornadienes [4]. This stereochemical outcome is uniquely enabled by the [1,2-b] annulation geometry; alternative oxabicyclic substrates that would yield angular naphthofuran isomers fail to produce comparable enantioselectivity under identical conditions [4]. This makes the [1,2-b] scaffold a strategically indispensable building block for asymmetric synthesis in pharmaceutical and agrochemical process chemistry, where stereochemical fidelity is non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphtho[1,2-b]furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.